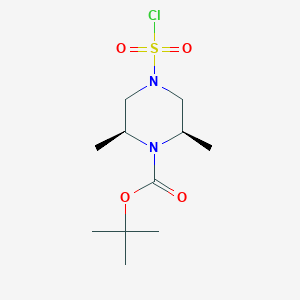

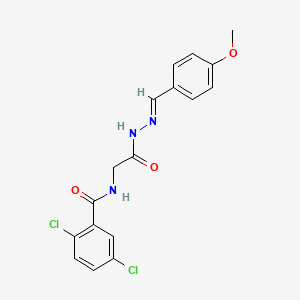

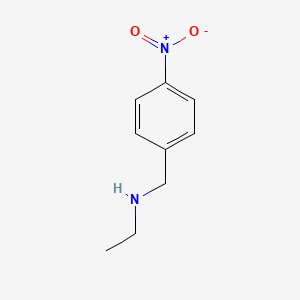

Tert-butyl (2S,6R)-4-chlorosulfonyl-2,6-dimethylpiperazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Chiral Auxiliary Applications

Research demonstrates the use of chiral auxiliary compounds, such as tert-butyl derivatives, for the synthesis of enantiomerically pure compounds. These compounds are instrumental in preparing complex molecules with specific spatial arrangements, crucial for the pharmaceutical industry. For instance, the study by Studer, Hintermann, and Seebach (1995) showcases the synthesis and applications of a new chiral auxiliary, highlighting its utility in dipeptide synthesis and preparation of enantiomerically pure acids through selective benzylation and oxidative coupling processes (Studer, Hintermann, & Seebach, 1995).

Piperidine Derivatives

The creation of piperidine derivatives fused with oxygen heterocycles has been explored, indicating the versatility of tert-butyl-based compounds in synthesizing novel structures with potential biological activities. Moskalenko and Boev (2014) detailed a method for synthesizing tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates, showcasing the high stereoselectivity in cyclization reactions (Moskalenko & Boev, 2014).

Molecular Structure Analysis

Investigations into the molecular structure of tert-butyl-based compounds reveal insights into their stability and reactivity. For example, Kolter et al. (1996) studied the distorted half-chair configuration of a tert-butyl-oxycarbonyl piperazinone, highlighting the formation of hydrogen bonds that stabilize the molecule's structure (Kolter, Rübsam, Giannis, & Nieger, 1996).

Catalytic Asymmetric Oxidation

The catalytic asymmetric oxidation of tert-butyl disulfide, leading to the synthesis of tert-butanesulfinamides and sulfoxides, demonstrates the chemical versatility and utility of tert-butyl compounds in creating chiral molecules with high enantiomeric excess. Cogan et al. (1998) provided an example of using hydrogen peroxide as a stoichiometric oxidant in the presence of a chiral Schiff base ligand (Cogan, Liu, Kim, Backes, & Ellman, 1998).

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. It’s important to note that it should be used for research purposes only and not for human or veterinary use.

Future Directions

properties

IUPAC Name |

tert-butyl (2S,6R)-4-chlorosulfonyl-2,6-dimethylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21ClN2O4S/c1-8-6-13(19(12,16)17)7-9(2)14(8)10(15)18-11(3,4)5/h8-9H,6-7H2,1-5H3/t8-,9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BETIPLMMWQLSOY-DTORHVGOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(N1C(=O)OC(C)(C)C)C)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](N1C(=O)OC(C)(C)C)C)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (2S,6R)-4-chlorosulfonyl-2,6-dimethylpiperazine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Chlorobenzyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol](/img/structure/B2677834.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methoxybenzamide](/img/structure/B2677845.png)

![N-(4-chloro-2-fluorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2677851.png)